1-Bromo-8-chlorodibenzo[b,d]furan

Catalog No.
S2772014
CAS No.
2173554-83-9
M.F
C12H6BrClO
M. Wt
281.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-8-chlorodibenzo[b,d]furan

CAS Number

2173554-83-9

Product Name

1-Bromo-8-chlorodibenzo[b,d]furan

IUPAC Name

1-bromo-8-chlorodibenzofuran

Molecular Formula

C12H6BrClO

Molecular Weight

281.53

InChI

InChI=1S/C12H6BrClO/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H

InChI Key

LMGAQFSQAOXEDZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3)Cl

Solubility

not available

1-Bromo-8-chlorodibenzo[b,d]furan is an organic compound characterized by the molecular formula C12H6BrClOC_{12}H_6BrClO and a molecular weight of approximately 281.53 g/mol. This compound features a dibenzo[b,d]furan core, which consists of two fused benzene rings and a furan ring, with bromine and chlorine substituents at the 1 and 8 positions, respectively. The compound is notable for its unique structural properties that contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and materials science .

There is no known biological function or mechanism of action for 1-Bromo-8-chlorodibenzo[b,d]furan.

  • Halogenated aromatic compounds can have varying degrees of toxicity. It's advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood until specific safety data is available [].
Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles, allowing for the introduction of various functional groups.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, leading to further functionalization.
  • Cross-Coupling Reactions: The presence of halogen atoms makes this compound a suitable precursor for cross-coupling reactions, such as Suzuki or Stille reactions, which are widely used in organic synthesis to build complex molecules .

Synthesis of 1-bromo-8-chlorodibenzo[b,d]furan typically involves multi-step organic reactions. Common methods include:

  • Halogenation of Dibenzo[b,d]furan: Starting from dibenzo[b,d]furan, bromination and chlorination can be achieved using bromine and chlorine reagents under controlled conditions.
  • Direct Functionalization: Advanced synthetic techniques may allow for direct functionalization of the dibenzo[b,d]furan structure through palladium-catalyzed cross-coupling methods.

These synthetic approaches not only yield the desired compound but also allow for the exploration of derivatives with tailored properties for specific applications .

1-Bromo-8-chlorodibenzo[b,d]furan has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) due to its electronic properties .
  • Research Tool: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 1-bromo-8-chlorodibenzo[b,d]furan focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the compound's potential as a building block in complex organic synthesis. Additionally, preliminary biological interaction studies could reveal insights into its mechanism of action if it exhibits significant biological activity .

Several compounds share structural similarities with 1-bromo-8-chlorodibenzo[b,d]furan. These include:

Compound NameStructure FeaturesNotable Properties
8-Bromo-dibenzofuranBromine at position 8Used in organic synthesis
1-Chloro-8-methoxydibenzofuranChlorine at position 1; methoxy groupExhibits different reactivity
8-ChlorodibenzofuranChlorine at position 8Potentially bioactive

Uniqueness of 1-Bromo-8-Chlorodibenzo[b,d]Furan

What sets 1-bromo-8-chlorodibenzo[b,d]furan apart from these similar compounds is its specific positioning of halogen substituents, which influences its reactivity profile and potential applications in both organic synthesis and materials science. This unique arrangement may lead to distinct biological activities or electronic properties compared to its analogs .

Core identifiers for 1-bromo-8-chlorodibenzo[b,d]furan include:

PropertyValueSource
CAS Number2173554-83-9
Molecular FormulaC₁₂H₆BrClO
Molecular Weight281.53 g/mol
IUPAC Name1-Bromo-8-chlorodibenzofuran
EC Number845-963-5
PubChem CID134198736

Synonyms include 1-bromo-8-chloro-dibenzofuran and dibenzofuran, 1-bromo-8-chloro-. The compound’s systematic naming adheres to IUPAC guidelines, reflecting its fused bicyclic structure and substituent positions.

Structural Characteristics and Isomerism

Molecular Architecture

The molecule comprises a dibenzofuran core (two benzene rings fused to a furan ring) with bromine at position 1 and chlorine at position 8. The numbering follows the IUPAC system for polycyclic compounds, where substituents are assigned the lowest possible numbers. The planar aromatic structure enables π-π stacking interactions, critical for its role in materials science.

Isomerism

Positional isomerism arises from halogen substitution. Known isomers include:

  • 1-Bromo-3-chlorodibenzo[b,d]furan (CAS: 2043962-13-4), where chlorine occupies position 3.
  • 8-Bromo-1-chlorodibenzo[b,d]furan (CAS: 2225909-61-3), a positional isomer with reversed substituents.

These isomers differ in electronic effects and reactivity due to varying substituent positions.

Historical Context in Halogenated Dibenzofuran Research

Early Halogenation Studies

Halogenated dibenzofurans gained attention in the 1980s–1990s for their environmental relevance. Studies on chlorination/bromination of dibenzofuran (DBF) revealed selective substitution patterns:

  • Chlorination favors positions 2, 3, 7, and 8 due to electron-rich aromatic regions.
  • Bromination is less selective, producing mixed halogenated isomers.

Synthetic Developments

Key advances include:

  • Friedel-Crafts reactions: Used to introduce succinic anhydride for pharmaceutical precursors (e.g., furobufen).
  • Sequential halogenation: Bromination followed by chlorination under controlled conditions to achieve regioselectivity.
  • Polymer incorporation: Fluorinated dibenzofuran derivatives for gas-separation membranes.

XLogP3

5

Dates

Modify: 2023-08-17

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